molecular formula C18H14BrN5 B10756910 3-Bromo-5-Phenyl-N-(Pyrimidin-5-Ylmethyl)pyrazolo[1,5-A]pyridin-7-Amine

3-Bromo-5-Phenyl-N-(Pyrimidin-5-Ylmethyl)pyrazolo[1,5-A]pyridin-7-Amine

Cat. No.: B10756910
M. Wt: 380.2 g/mol
InChI Key: IBUPHWYGVDAASU-UHFFFAOYSA-N
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Description

3-bromo-5-phenyl-N-(pyrimidin-5-ylmethyl)pyrazolo[1,5-a]pyridin-7-amine is a complex organic compound that belongs to the class of phenylpyridines. These are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring through a carbon-carbon or carbon-nitrogen bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-5-phenyl-N-(pyrimidin-5-ylmethyl)pyrazolo[1,5-a]pyridin-7-amine typically involves multiple steps, starting from readily available starting materials. One common method involves the condensation of a brominated pyrazole with a phenyl-substituted pyridine under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide, at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-bromo-5-phenyl-N-(pyrimidin-5-ylmethyl)pyrazolo[1,5-a]pyridin-7-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The compound exerts its effects primarily by inhibiting cyclin-dependent kinase 2. This inhibition disrupts the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells. The molecular targets include the active site of the kinase, where the compound binds and prevents the phosphorylation of key substrates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-bromo-5-phenyl-N-(pyrimidin-5-ylmethyl)pyrazolo[1,5-a]pyridin-7-amine is unique due to its specific substitution pattern and the presence of both pyridine and pyrazole rings.

Properties

Molecular Formula

C18H14BrN5

Molecular Weight

380.2 g/mol

IUPAC Name

3-bromo-5-phenyl-N-(pyrimidin-5-ylmethyl)pyrazolo[1,5-a]pyridin-7-amine

InChI

InChI=1S/C18H14BrN5/c19-16-11-23-24-17(16)6-15(14-4-2-1-3-5-14)7-18(24)22-10-13-8-20-12-21-9-13/h1-9,11-12,22H,10H2

InChI Key

IBUPHWYGVDAASU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=NN3C(=C2)NCC4=CN=CN=C4)Br

Origin of Product

United States

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